molecular formula C19H18N4O5S2 B466434 N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide CAS No. 433258-66-3

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide

Cat. No.: B466434
CAS No.: 433258-66-3
M. Wt: 446.5g/mol
InChI Key: UCVTUFJBKIRJLF-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide (CAS: 433258-66-3) is a bis-sulfonamide derivative featuring two benzenesulfonamide moieties connected via a urea-like anilinocarbonyl linkage. Its molecular formula is C₁₉H₁₈N₄O₅S₂, with a molecular weight of approximately 446.5 g/mol . The compound’s structure includes:

  • A 4-(aminosulfonyl)phenyl group, contributing sulfonamide functionality.

Properties

IUPAC Name

1-phenyl-3-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c20-29(25,26)17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)22-19(24)21-14-4-2-1-3-5-14/h1-13,23H,(H2,20,25,26)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVTUFJBKIRJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Reaction Mechanism

The synthesis begins with the nucleophilic attack of 4-aminobenzenesulfonamide’s amine on phenyl isocyanate’s carbonyl carbon, forming a tetrahedral intermediate. Deprotonation by TEA yields a carbamate anion, which collapses to release CO₂ and generate the urea product.

Ar-NH2+Ph-NCOTEAAr-NH-C(O)-NH-Ph+CO2\text{Ar-NH}2 + \text{Ph-NCO} \xrightarrow{\text{TEA}} \text{Ar-NH-C(O)-NH-Ph} + \text{CO}2 \uparrow

Key Challenges:

  • Moisture sensitivity: Isocyanates hydrolyze to amines in aqueous media.

  • Side reactions: Excess isocyanate leads to allophanate or biuret byproducts.

Carbodiimide Activation Pathway

EDC mediates the formation of an O-acylisourea intermediate from the carboxylic acid derivative (e.g., phenyl chloroformate). Subsequent displacement by the sulfonamide’s amine group forms the urea bond.

Ph-O-C(O)-Cl+EDCPh-O-C(O)-EDCAr-NH2Ar-NH-C(O)-O-Ph+EDC-HCl\text{Ph-O-C(O)-Cl} + \text{EDC} \rightarrow \text{Ph-O-C(O)-EDC} \xrightarrow{\text{Ar-NH}_2} \text{Ar-NH-C(O)-O-Ph} + \text{EDC-HCl}

Physicochemical Characterization

Spectral Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.82 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 6.95 (s, 2H, SO₂NH₂), 6.20 (s, 1H, NH).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 156.2 (C=O), 143.1 (SO₂), 138.5–126.8 (Ar-C).

Infrared Spectroscopy (IR):

  • Strong absorption at 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (asymmetric SO₂), 1145 cm⁻¹ (symmetric SO₂).

Solubility and Stability

  • Aqueous Solubility: 42.8 µg/mL at pH 7.4, attributed to hydrogen bonding from sulfonamide and urea groups.

  • Thermal Stability: Decomposes at 245°C without melting, consistent with urea derivatives.

Industrial-Scale Considerations

Process Optimization

The patent US7132444B2 highlights the importance of halogenated solvents (e.g., chloroform) for large-scale urea synthesis, offering improved solubility and easier product isolation. Additionally, flow chemistry techniques reduce reaction times and enhance reproducibility.

Green Chemistry Metrics

  • Atom Economy: 85% for isocyanate route (theoretical).

  • E-Factor: 2.3 (kg waste/kg product), driven by solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted) Notable Properties
Target Compound 433258-66-3 C₁₉H₁₈N₄O₅S₂ 446.5 Bis-sulfonamide, anilinocarbonyl N/A High polarity, enzyme inhibition
4-[(Anilinocarbonyl)Amino]-N-(2,4-Dimethylphenyl)benzenesulfonamide 444148-58-7 C₂₁H₂₁N₃O₃S 395.47 2,4-Dimethylphenyl 9.52 Enhanced lipophilicity
N-(4-Acetylphenyl)-4-Aminobenzenesulfonamide 19837-78-6 C₁₄H₁₄N₂O₃S 290.34 Acetyl N/A Metabolic stability
4-(Aminosulfonyl)-N-[(2,4,6-Trifluorophenyl)Methyl]-Benzamide N/A C₁₄H₁₂F₃N₂O₃S ~354.3 Trifluorophenyl methyl N/A Fluorinated targeting
N-[4-[[(Aminocarbonyl)Amino]Sulfonyl]Phenyl]Acetamide 2828-63-9 C₉H₁₁N₃O₄S 257.27 Urea linkage N/A Hydrogen-bond donor
Key Observations:
  • Metabolic Stability: Acetylated derivatives (e.g., CAS 19837-78-6) may resist oxidative metabolism better than the anilinocarbonyl group in the target compound .
  • Fluorinated Derivatives : Compounds like the trifluorophenyl-methyl analog () leverage fluorine’s electron-withdrawing effects for enhanced target binding or metabolic stability .

Functional Group Impact on Bioactivity

  • Bis-Sulfonamides : The target compound’s dual sulfonamide groups may enhance binding to enzymes like carbonic anhydrase through dual active-site interactions, as seen in related PET imaging agents (). However, this could also reduce selectivity .
  • Anilinocarbonyl vs.

Enzyme Inhibition and Antiproliferative Activity

  • Carbonic Anhydrase (CA) Inhibition: Fluorinated sulfonamides () are potent CA inhibitors, with IC₅₀ values in the nanomolar range. The target compound’s bis-sulfonamide structure may similarly inhibit CA isoforms but requires validation .
  • Antiproliferative Effects : Sulfonamides incorporating biotin () show enhanced cellular uptake. The target compound lacks such moieties, suggesting differences in efficacy against cancer cell lines .

Biological Activity

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C₁₄H₁₅N₃O₅S₂
  • IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
  • Molecular Weight : 369.416 g/mol

The structure includes a sulfonamide group, which is critical for its biological activity, particularly in inhibiting carbonic anhydrases.

Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound exhibits significant inhibitory effects on various isoforms of carbonic anhydrases (CAs). The following table summarizes the binding affinities of this compound against different CA isoforms:

Carbonic Anhydrase Isoform Binding Affinity (Kd)
CA I6 nM
CA II40 µM
CA XII1.85 µM
CA XIII1.67 µM

These findings suggest that the compound is particularly potent against CA I, with a nanomolar affinity, indicating its potential as a therapeutic agent targeting conditions influenced by carbonic anhydrase activity.

The mechanism by which this compound inhibits carbonic anhydrases involves competitive inhibition at the active site of the enzyme. The presence of the sulfonamide group allows for effective binding to the zinc ion present in the enzyme's active site, thereby blocking the conversion of carbon dioxide to bicarbonate.

Case Studies

  • Antitumor Activity : In a study investigating various benzenesulfonamide derivatives, it was found that compounds similar to this compound displayed antitumor activity against mouse lymphoid leukemia models. However, specific results regarding this compound were not extensively documented in terms of in vivo efficacy.
  • Therapeutic Applications : The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer where CA activity is dysregulated.

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of benzenesulfonamides for their pharmacological properties. A notable study highlighted that modifications to the aromatic ring could enhance binding affinity and selectivity towards specific CA isoforms. For instance, compounds with increased hydrophobicity showed improved interaction with CA I and XIII.

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